molecular formula C13H11F2NO2S B10976934 2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide

2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide

Cat. No.: B10976934
M. Wt: 283.30 g/mol
InChI Key: WCWHEVAIHYMFSG-UHFFFAOYSA-N
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Description

2-FLUORO-N-(4-FLUOROBENZYL)-1-BENZENESULFONAMIDE is a fluorinated sulfonamide compound Fluorinated compounds are known for their unique chemical properties, such as high stability and reactivity, which make them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-(4-FLUOROBENZYL)-1-BENZENESULFONAMIDE typically involves the reaction of 4-fluorobenzylamine with benzenesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-(4-FLUOROBENZYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-FLUORO-N-(4-FLUOROBENZYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-FLUORO-N-(4-FLUOROBENZYL)-1-BENZENESULFONAMIDE exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorine atoms in the compound can enhance its binding affinity and specificity through interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    N-Fluorobenzenesulfonimide: Another fluorinated sulfonamide with similar chemical properties.

    4-FLUORO-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE: A related compound with a methoxy group instead of a fluorobenzyl group.

    4-FLUORO-N-(3-NITROPHENYL)BENZENESULFONAMIDE: A compound with a nitro group, which can alter its reactivity and applications.

Uniqueness

2-FLUORO-N-(4-FLUOROBENZYL)-1-BENZENESULFONAMIDE is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorobenzyl group can enhance its lipophilicity and membrane permeability, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C13H11F2NO2S

Molecular Weight

283.30 g/mol

IUPAC Name

2-fluoro-N-[(4-fluorophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H11F2NO2S/c14-11-7-5-10(6-8-11)9-16-19(17,18)13-4-2-1-3-12(13)15/h1-8,16H,9H2

InChI Key

WCWHEVAIHYMFSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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